![molecular formula C7H7N3O5 B11718386 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the nitrofuran moiety in its structure imparts significant antimicrobial properties, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}essigsäure erfolgt typischerweise durch die Kondensation von 5-Nitrofuran-2-carbaldehyd mit Hydrazinderivaten, gefolgt von der Reaktion mit Essigsäure. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt .
Industrielle Produktionsmethoden: Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisation oder chromatographische Verfahren beinhalten .
Arten von Reaktionen:
Oxidation: Der Nitrofuran-Rest kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Die Reduktion der Nitrogruppe kann Aminoderivate ergeben, die an verschiedenen Substitutionsreaktionen teilnehmen können.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Nitrofuran-Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Nitrofuranderivate.
Reduktion: Aminoderivate der Verbindung.
Substitution: Verschiedene substituierte Furanderivate.
Wissenschaftliche Forschungsanwendungen
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}essigsäure wurde wegen ihrer antimikrobiellen Eigenschaften, insbesondere gegen grampositive und gramnegative Bakterien, untersucht. Sie hat sich als ein vielversprechendes Antibakterium erwiesen und ist daher ein Kandidat für die Entwicklung neuer Antibiotika. Zusätzlich wurden ihre Derivate hinsichtlich ihrer Antitumor-, Antiviral- und entzündungshemmenden Aktivitäten untersucht .
5. Wirkmechanismus
Die antimikrobielle Aktivität von 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}essigsäure wird hauptsächlich dem Nitrofuran-Rest zugeschrieben. Die Verbindung wird intrazellulär reduziert, um reaktive Zwischenprodukte zu bilden, die die bakterielle DNA und andere zelluläre Komponenten schädigen können. Dies führt zur Hemmung des bakteriellen Wachstums und zum endgültigen Zelltod .
Ähnliche Verbindungen:
- 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}benzoesäure
- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-Derivate
Vergleich: Im Vergleich zu anderen ähnlichen Verbindungen weist 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}essigsäure einzigartige strukturelle Merkmale auf, die ihre antimikrobielle Aktivität verbessern. Das Vorhandensein des Essigsäurerestes bietet zusätzliche Stellen für chemische Modifikationen, die möglicherweise zu Derivaten mit verbesserten pharmakologischen Eigenschaften führen .
Wirkmechanismus
The antimicrobial activity of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is primarily attributed to the nitrofuran moiety. The compound undergoes intracellular reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
- 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}benzoic acid
- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino derivatives
Comparison: Compared to other similar compounds, 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid exhibits unique structural features that enhance its antimicrobial activity. The presence of the acetic acid moiety provides additional sites for chemical modifications, potentially leading to derivatives with improved pharmacological properties .
Eigenschaften
Molekularformel |
C7H7N3O5 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12) |
InChI-Schlüssel |
YVUZTCSWXFILQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


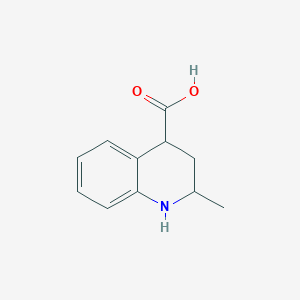
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

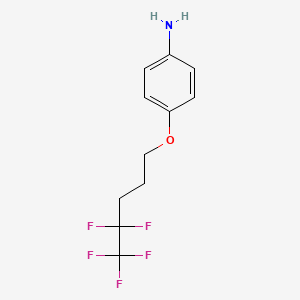
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
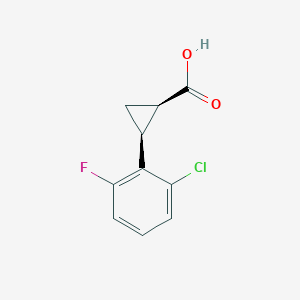
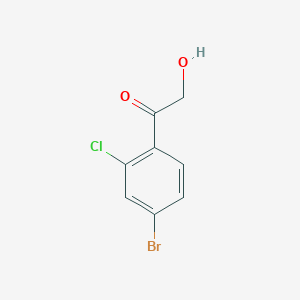

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
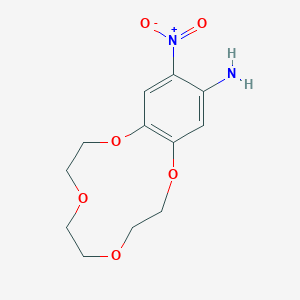
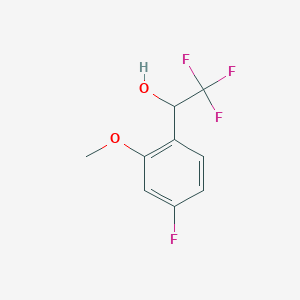
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

